Mycosporine glycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65318-21-0 |
|---|---|
Molecular Formula |
C10H15NO6 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-[[(5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]acetic acid |
InChI |
InChI=1S/C10H15NO6/c1-17-9-6(11-4-8(14)15)2-10(16,5-12)3-7(9)13/h11-12,16H,2-5H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
XZQILKYKJYHEHD-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C[C@](CC1=O)(CO)O)NCC(=O)O |
Canonical SMILES |
COC1=C(CC(CC1=O)(CO)O)NCC(=O)O |
Origin of Product |
United States |
Chemical and Physical Properties of Mycosporine Glycine
Core Structure and Functional Groups
The defining feature of mycosporine glycine is its aminocyclohexenone core. nih.govmdpi.com This consists of a six-membered carbon ring containing a ketone group (C=O) and an enamine functional group. Attached to this ring is a glycine molecule. medkoo.com The specific IUPAC name for this compound is N-((5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxo-1-cyclohexen-1-yl)-glycine. medkoo.com
UV Absorption Spectrum and Molar Extinction Coefficient
This compound exhibits a strong absorption maximum in the UVB range of the electromagnetic spectrum, specifically at 310 nm. mdpi.commdpi.com It possesses a high molar extinction coefficient, reported to be around 28,900 M⁻¹·cm⁻¹, which underscores its efficiency in absorbing UV radiation. mdpi.com This property is central to its function as a natural sunscreen.
| Property | Value |
| IUPAC Name | 2-[[(5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]acetic acid nih.gov |
| Molecular Formula | C₁₀H₁₅NO₆ nih.gov |
| Molecular Weight | 245.23 g/mol nih.gov |
| CAS Number | 65318-21-0 nih.gov |
| UV Absorption Maximum (λmax) | 310 nm mdpi.com |
| Molar Extinction Coefficient (ε) | 28,900 M⁻¹·cm⁻¹ mdpi.com |
| Appearance | Solid powder medkoo.com |
| Solubility | Water-soluble nih.gov |
Ecological and Physiological Roles of Mycosporine Glycine
Contribution to Organismal Environmental Adaptation
Mycosporine-glycine plays a crucial role in helping organisms adapt to their surroundings through a variety of mechanisms. These include advanced photoprotective strategies, functioning as a compatible solute to maintain cellular integrity in high-salinity environments, mitigating the damaging effects of oxidative stress, and potentially serving as a nitrogen reserve.
While mycosporine-glycine's primary photoprotective function is its ability to absorb ultraviolet (UV) radiation, particularly in the UVB range with a maximum absorption at 310 nm, its protective mechanisms are more complex. researchgate.netacs.org Upon absorbing UV photons, the M-Gly molecule enters an excited state. However, it rapidly and efficiently dissipates this absorbed energy as heat, returning to its ground state without producing harmful reactive oxygen species (ROS). researchgate.netskums.ac.ir This process involves an ultrafast deactivation of the excited state. acs.orgacs.org Theoretical models suggest that after initial excitation to the S₂ state, the molecule quickly transitions to the S₁ state through a conical intersection. acs.org From the S₁ state, a barrierless potential energy surface guides the molecule to another conical intersection (S₁/S₀), facilitating a rapid return to the ground state via internal conversion. acs.orgacs.org This rapid, non-radiative decay pathway is crucial for its photostability and prevents the initiation of detrimental photochemical reactions. researchgate.netskums.ac.ir
Mycosporine-glycine also functions as a compatible solute, helping organisms to cope with osmotic stress, particularly in hypersaline environments. oup.comnih.gov Compatible solutes, or osmoprotectants, are small, water-soluble molecules that can accumulate to high concentrations within cells to balance external osmotic pressure without interfering with cellular processes. mdpi.com
The accumulation of M-Gly is often induced by salt and osmotic stress. mdpi.comaimspress.com For instance, in the halotolerant cyanobacterium Aphanothece halophytica, high salinity conditions stimulate the production of mycosporine-2-glycine (B1260214) (a derivative of M-Gly) more significantly than UV-B stress. mdpi.comasm.org Similarly, the cyanobacterium Chlorogloeopsis PCC 6912 synthesizes and accumulates M-Gly in response to osmotic stress. nih.gov While M-Gly may not be the primary osmolyte in all organisms, its rapid synthesis in response to salt stress suggests it plays an important early role in adaptation to high-salinity environments, acting as an auxiliary compatible solute. aimspress.comaimspress.com The introduction of M-Gly biosynthetic genes into Escherichia coli has been shown to confer salt stress resistance to the transformed cells, supporting its role as an osmoprotectant. aimspress.comresearchgate.net Furthermore, in cold aquatic ecosystems, MAAs like mycosporine-glycine are thought to act as osmoprotectants under freezing conditions. mdpi.com
Mycosporine-glycine is a potent antioxidant, playing a significant role in mitigating oxidative stress. oup.comwikipedia.org It effectively scavenges various reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals. wikipedia.orgnih.gov This antioxidant capacity is crucial for protecting cells from the damaging effects of ROS, which can be generated by factors such as UV radiation and high salinity. mdpi.comoup.com
The antioxidant activity of M-Gly has been demonstrated in various studies. It has been shown to inhibit lipid peroxidation and protect against photodynamic damage in biological systems. oup.comnih.gov The rate constant for singlet oxygen quenching by M-Gly is high, comparable to well-known quenchers. nih.gov In corals, a higher concentration of mycosporine-glycine has been correlated with greater resistance to heat-induced oxidative stress. oup.commdpi.com During oxidative stress, the intracellular levels of M-Gly decrease, suggesting its consumption in the process of neutralizing ROS. oup.com This provides rapid protection before the induction of antioxidant enzymes. oup.comasm.org
The antioxidant capacity of M-Gly has been compared to other well-known antioxidants. For example, mycosporine-glycine isolated from the marine lichen Lichina pygmaea showed antioxidant activity eightfold higher than ascorbic acid at pH 8.5. mdpi.comnih.gov In vitro assays, such as the 2,2-diphenyl-1-picryhydrazyl (DPPH) and azinobis(3-ethyl-2,3-dihydrobenzothiazole-6-sulfonic acid) (ABTS) radical scavenging assays, have confirmed the high antioxidant capacity of M-Gly. aimspress.com
Table 1: Antioxidant Activity of Mycosporine (B1203499) Glycine (B1666218) in Various Assays
| Assay | Organism/System | Key Finding | Citation |
|---|---|---|---|
| DPPH Radical Scavenging | In vitro | IC₅₀ value of 43 µM, demonstrating high antioxidant capacity. | aimspress.com |
| ABTS Radical Scavenging | In vitro | IC₅₀ value of 40 µM, indicating it is a good antioxidant. | aimspress.com |
| Lipid Peroxidation Inhibition | In vitro | Concentration-dependent inhibition of lipid peroxidation. | mdpi.com |
| Singlet Oxygen Quenching | In vitro | Rate constant of 5.6 x 10⁷ M⁻¹ s⁻¹, comparable to known quenchers. | nih.gov |
Due to their nitrogen-rich composition, mycosporine-like amino acids, including mycosporine-glycine, have been proposed to function as an intracellular nitrogen reservoir. oup.commdpi.comtexilajournal.com This function would be particularly advantageous for organisms in nitrogen-limited environments. The accumulation of these nitrogenous compounds could serve as a storage pool that can be mobilized when external nitrogen sources are scarce. While this role is considered a secondary function, it highlights the multifunctional nature of mycosporine-glycine in cellular metabolism and survival. mdpi.comnih.gov
Biogeographic Distribution and Accumulation Patterns of Mycosporine Glycine
Mycosporine-glycine is widely distributed among marine and freshwater organisms, with its accumulation being influenced by various environmental factors. mdpi.combenthamscience.com
Mycosporine-glycine is commonly found in cyanobacteria, where it plays a significant role in photoprotection and adaptation to environmental stressors. benthamscience.comtexilajournal.com Its presence has been documented in various cyanobacterial species, including those from extreme environments like hypersaline ponds and brightly lit habitats with high UV exposure. researchgate.netresearchgate.netnih.gov
In cyanobacteria, the synthesis of M-Gly is often induced by exposure to UV-B radiation. aimspress.comresearchgate.net However, other environmental factors such as high salinity, osmotic stress, and temperature changes can also trigger its accumulation. benthamscience.comaimspress.com For example, in the halotolerant cyanobacterium Halothece sp., M-Gly accumulation is significantly induced by both UV-B irradiation and salt stress. aimspress.com Similarly, in Chlorogloeopsis PCC 6912, both UVB radiation and osmotic stress induce the synthesis of mycosporine-glycine. nih.gov
Mycosporine-glycine often serves as a precursor for the biosynthesis of more complex, di-substituted MAAs in cyanobacteria. aimspress.comtexilajournal.com For example, it is an intermediate in the production of shinorine (B1251615) and mycosporine-2-glycine. texilajournal.com The specific MAAs accumulated can vary between species and in response to different environmental cues. For instance, while UV-B exposure might enhance the accumulation of shinorine, osmotic stress can have a more pronounced effect on mycosporine-glycine levels in the same organism. nih.gov
The ability of cyanobacteria to produce mycosporine-glycine and other MAAs is a crucial adaptation that allows them to thrive in environments with high levels of solar radiation and other stressors, contributing to their ecological success. researchgate.netnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-deoxygadusol |
| Ascorbic acid |
| Asterina-330 |
| Catalase |
| Glutathione |
| Glycine betaine |
| Mycosporine-2-glycine |
| Mycosporine-glycine |
| Palythine |
| Porphyra-334 (B1236830) |
| Shinorine |
| Superoxide dismutase |
Presence and Functional Aspects in Microalgae and Macroalgae
This compound has been identified in various species of marine microalgae and macroalgae. mdpi.comnih.govskums.ac.ir These organisms, particularly those in high-light environments, accumulate this compound as a primary defense mechanism against harmful ultraviolet (UV) radiation. Its presence has been documented in a survey of 152 marine microalgae species, with the highest concentrations often found in surface bloom-forming dinoflagellates, cryptomonads, prymnesiophytes, and raphidophytes. oup.com
Functionally, this compound absorbs strongly in the UV-B region of the spectrum, with a maximum absorption peak at approximately 310 nm. texilajournal.commdpi.comresearchgate.net This characteristic allows it to act as a natural sunscreen, dissipating the absorbed UV energy as heat without generating harmful reactive oxygen species. researchgate.netmdpi.com In some microalgae, the biosynthesis of this compound is synergistically enhanced by a combination of UV-B radiation and salinity, indicating a dual role in photoprotection and osmotic regulation. oup.com For instance, in the green alga Ulva lactuca, mycosporine-glycine has demonstrated significant antioxidant activity. researchgate.net
Red algae, in particular, are known to contain a variety of MAAs, including mycosporine-glycine. mdpi.comresearchgate.net While shinorine and porphyra-334 are often the most abundant MAAs in red algae, mycosporine-glycine still constitutes a component of their UV-protective arsenal. researchgate.netnih.gov
Identification in Fungi and Lichens
This compound and other mycosporines were first discovered in terrestrial fungi, where they were initially associated with light-stimulated sporulation. encyclopedia.pubmdpi.comnih.gov They are considered secondary metabolites and have been found in ascomycetes, basidiomycetes, and deuteromycetes. oup.com The presence of mycosporines like this compound has been established in various rock-inhabiting fungi. oup.com
In lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, this compound plays a vital role in UV protection, especially in species exposed to high levels of solar radiation. nih.govresearchgate.net Its presence has been reported for the first time in cyanobacterial lichens from the genera Collema, Gonohymenia, and Peltula, all of which inhabit high-light environments. nih.gov The marine lichen Lichina pygmaea has been found to contain mycosporine-glycine, which exhibited very high antioxidant activity, notably higher than ascorbic acid at a pH of 8.5. mdpi.comresearchgate.net This potent antioxidant capacity suggests a significant role in mitigating oxidative stress induced by environmental factors.
Detection in Marine Invertebrates (e.g., Corals, Sea Urchins) and Vertebrates (Fishes)
This compound is widespread among marine invertebrates, which often acquire it through their diet or symbiotic relationships with algae. mdpi.commdpi.com In corals, this compound is one of the primary MAAs transferred from their symbiotic dinoflagellates (zooxanthellae). texilajournal.comreefbites.comnih.gov It serves a dual function of UV protection and as a potent antioxidant. oup.comnih.gov For example, in the scleractinian coral Stylophora pistillata, mycosporine-glycine provides rapid protection against oxidative stress before the induction of antioxidant enzymes. oup.com Similarly, the zoanthid Palythoa tuberculosa contains mycosporine-glycine as its main MAA. mdpi.comoup.com
Sea urchins also accumulate this compound, particularly in their ovaries and eggs, suggesting a role in protecting reproductive tissues from UV damage. oup.comasm.org The green sea urchin Strongylocentrotus droebachiensis is a notable example where mycosporine-2-glycine, a derivative, is a major MAA. asm.org
The presence of this compound and other MAAs has also been detected in the tissues of some fish, including in their eyes and skin, where it is believed to provide protection against UV radiation. oup.comfrontiersin.org Animals are thought to accumulate these compounds from their diet. oup.com
Comparative Ecological Significance within the MAA Repertoire
This compound holds a unique position within the broader suite of mycosporine-like amino acids due to its distinct chemical properties and ecological roles. As a monosubstituted MAA with a cyclohexenone core, it exhibits a UV absorption maximum at 310 nm, placing it squarely in the high-energy UV-B range. texilajournal.comresearchgate.netresearchgate.net This contrasts with many other common MAAs like shinorine and porphyra-334, which are disubstituted, have a cyclohexenimine core, and absorb maximally in the UV-A range (around 334 nm). oup.comresearchgate.net This difference in absorption spectra suggests that organisms producing a cocktail of MAAs, including mycosporine-glycine, can achieve broader UV protection across both the UV-A and UV-B spectrums.
Perhaps more significantly, this compound is distinguished by its potent antioxidant capacity. oup.comnih.gov While imino-MAAs like shinorine and porphyra-334 generally show weak or no antioxidant activity, the oxo-MAA mycosporine-glycine is an effective scavenger of reactive oxygen species, particularly singlet oxygen. oup.comnih.govnih.gov This function is crucial for organisms living in high-light and oxygen-supersaturated environments, such as corals and algae, where the risk of photo-oxidative stress is high. oup.com In some instances, the antioxidant activity of mycosporine-glycine from the marine lichen Lichina pygmaea was found to be eight times more effective than ascorbic acid at pH 8.5. mdpi.comasm.org
Furthermore, mycosporine-glycine often serves as a key precursor in the biosynthesis of other, more complex, disubstituted MAAs. skums.ac.irtexilajournal.commdpi.com Its conversion to compounds like shinorine and porphyra-334 allows organisms to modulate their MAA profile in response to specific environmental cues, such as changes in the UV radiation spectrum or nutrient availability. texilajournal.com The biosynthesis of mycosporine-glycine itself can be influenced by factors like salinity, highlighting its role in osmoregulation in some species. oup.com
The following table provides a comparative overview of this compound and other selected MAAs:
| Feature | This compound | Shinorine | Porphyra-334 |
| Core Structure | Cyclohexenone (Oxo-MAA) encyclopedia.pubresearchgate.netnih.gov | Cyclohexenimine (Imino-MAA) encyclopedia.pubresearchgate.net | Cyclohexenimine (Imino-MAA) encyclopedia.pubnih.gov |
| UV Absorption Max (λmax) | ~310 nm texilajournal.commdpi.comresearchgate.net | ~334 nm oup.comnih.gov | ~334 nm oup.comnih.gov |
| Primary UV Protection | UV-B researchgate.net | UV-A researchgate.net | UV-A researchgate.net |
| Antioxidant Activity | High oup.comnih.govasm.org | Weak to none oup.comnih.gov | Weak to none oup.comnih.gov |
| Biosynthetic Role | Precursor to other MAAs skums.ac.irtexilajournal.commdpi.com | Synthesized from mycosporine-glycine texilajournal.commdpi.com | Synthesized from mycosporine-glycine texilajournal.commdpi.com |
| Osmoregulation Role | Documented in some species oup.com | Less evidence | Less evidence |
Molecular Mechanisms and Biological Activities of Mycosporine Glycine
Antioxidant Action Mechanisms of Mycosporine (B1203499) Glycine (B1666218)
Mycosporine glycine's antioxidant capabilities are multifaceted, enabling it to protect cells and tissues from oxidative damage through several distinct mechanisms.
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound has demonstrated the ability to directly scavenge various reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. oup.com Studies have shown that this compound can effectively neutralize free radicals. mdpi.comasm.org Its radical-scavenging activity increases with concentration. mdpi.com This direct scavenging of ROS is a crucial aspect of its antioxidant function, helping to mitigate oxidative stress within biological systems. oup.comasm.org
The antioxidant properties of this compound may help to neutralize free radicals generated by UV radiation or other environmental stressors. asm.org These compounds achieve this by donating an electron to the free radical, thereby stabilizing it. asm.orgresearchgate.net
Quenching of Singlet Oxygen (¹O₂) Activity
This compound is a highly efficient quencher of singlet oxygen (¹O₂), a particularly damaging ROS generated through photosensitization reactions. oup.comphotos.or.kr The carbonyl group within its cyclohexenone chromophore is thought to be responsible for this activity. asm.org By deactivating singlet oxygen, this compound protects biological systems from photodynamic damage. oup.comphotos.or.krmdpi.com
Research has shown that the addition of this compound suppresses singlet oxygen-induced damage in various models, including mitochondrial electron transport, hemolysis of erythrocytes, and the growth of Escherichia coli. oup.com This suggests that a key role of this compound in marine organisms is to protect against sun-induced damage by scavenging ¹O₂ produced by endogenous photosensitizers. oup.com The rate constant for quenching ¹O₂ by this compound is comparable to that of its precursor, 4-deoxygadusol. nih.gov
Attenuation of Lipid Peroxidation
This compound has been shown to inhibit lipid peroxidation, the process by which oxidants like free radicals attack lipids, leading to cell membrane damage. oup.comnih.govmdpi.com In in vitro assays, this compound demonstrated a concentration-dependent inhibition of phosphatidylcholine hydroperoxide formation. oup.comnih.gov
Aqueous extracts of organisms where mycosporine-glycine is the predominant MAA have proven to be highly effective in retarding the formation of phosphatidylcholine hydroperoxide. oup.com This indicates that the aminocyclohexenone structure of this compound may confer stronger lipid peroxidation inhibition properties compared to aminocyclohexene imine-type MAAs. nih.gov
Protection Against DNA Damage in Cellular Models
The antioxidant activities of this compound contribute to its ability to protect DNA from damage induced by oxidative stress. skums.ac.irresearchgate.net As reactive oxygen species generated by factors like UV exposure can damage DNA, the scavenging capabilities of this compound play a protective role. researchgate.net
In a study using a human melanoma cell line, mycosporine-2-glycine (B1260214), a related compound, was found to prevent DNA damage caused by oxidative stress. researchgate.net This genoprotective effect, also observed with mycosporine-glycine, highlights its potential to safeguard genetic material from the harmful effects of ROS. skums.ac.irresearchgate.net
Relative Antioxidant Efficacy Compared to Other Mycosporine-like Amino Acids
The antioxidant efficacy of this compound has been compared to other MAAs, with results often highlighting its superior or distinct activity. For instance, this compound has been reported to have stronger antioxidant activity than imino-MAAs like porphyra-334 (B1236830) and shinorine (B1251615) in some assays. mdpi.com This difference is attributed to the oxo-carbonyl structure of mycosporine-glycine, which makes it more susceptible to oxidation and thus a better antioxidant. mdpi.comasm.org
In terms of scavenging water-soluble radicals, mycosporine-glycine exhibited the highest activity across a range of pH levels when compared to asterina-330, palythine, porphyra-334, and shinorine. researchgate.net At a pH of 8.5, its activity was eightfold higher than that of ascorbic acid. researchgate.netmdpi.com However, other studies have shown that the MAA precursor, 4-deoxygadusol, has stronger antioxidant properties than mycosporine-glycine. mdpi.com The antioxidant activity of MAAs can be influenced by factors such as the specific assay used and the pH of the medium. mdpi.comresearchgate.netresearchgate.net
Transcriptional Regulation of Pro-inflammatory Mediators (e.g., COX-2, iNOS) in Cell Lines
This compound has demonstrated significant anti-inflammatory effects by regulating the gene expression of key pro-inflammatory mediators. In studies utilizing RAW 264.7 macrophage cell lines, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netcolab.wsmdpi.com This suppression occurs at the transcriptional level, meaning it inhibits the very first step of protein production for these inflammatory enzymes. researchgate.netmdpi.com
The upregulation of iNOS and COX-2 is a hallmark of the inflammatory response, leading to the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules. mdpi.comsemanticscholar.org Research has shown that pre-treatment of RAW 264.7 cells with this compound significantly curtails the lipopolysaccharide (LPS)-induced expression of both iNOS and COX-2 genes. mdpi.com This inhibitory effect on gene expression is a key mechanism behind its observed anti-inflammatory properties. researchgate.netmdpi.com In fact, this compound was found to be two to three times more potent at reducing NO production compared to other MAAs like shinorine and porphyra-334. mdpi.com
Further studies on HaCaT human keratinocyte cell lines have also highlighted the ability of mycosporine-glycine to inhibit the expression of the COX-2 gene, which is often linked to tissue inflammation. mdpi.comasm.org This consistent finding across different cell lines underscores the role of this compound as a transcriptional regulator of inflammation.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Cell Line | Inflammatory Stimulus | Mediator | Effect of this compound | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS expression | Significantly suppressed | researchgate.netcolab.wsmdpi.com |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | COX-2 expression | Significantly suppressed | researchgate.netcolab.wsmdpi.com |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) production | Markedly inhibited | aimspress.com |
| HaCaT Keratinocytes | UV radiation | COX-2 gene expression | Inhibited | mdpi.comasm.orgaimspress.com |
Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB Pathway) in Cellular Models
The transcriptional regulation of pro-inflammatory mediators by this compound is intrinsically linked to its ability to modulate upstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. researchgate.netmdpi.com The NF-κB pathway is a cornerstone of inflammatory signaling, controlling the expression of numerous genes involved in the inflammatory response, including iNOS and COX-2. mdpi.com
In cellular models, this compound has been shown to inhibit the activation of the NF-κB pathway. researchgate.net For instance, in LPS-stimulated RAW 264.7 macrophages, the suppression of iNOS and COX-2 expression by this compound is attributed to its inhibitory effect on the NF-κB pathway. researchgate.netasm.org It has also been reported that this compound can inhibit the hydrogen peroxide-mediated induction of NF-κB protein in cultured human skin cells. aimspress.com By hindering the NF-κB pathway, this compound effectively dampens the downstream cascade of inflammatory gene expression. researchgate.netmdpi.com
Table 2: Modulation of NF-κB Pathway by this compound
| Cell Model | Stimulus | Pathway Component | Effect of this compound | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NF-κB pathway | Suppressed | researchgate.netasm.org |
| Cultured Human Skin Cells | Hydrogen Peroxide | NF-κB protein | Inhibited induction | aimspress.com |
Cellular Proliferation Modulatory Effects of this compound
Beyond its anti-inflammatory actions, this compound also exhibits modulatory effects on cellular proliferation, particularly in the context of skin cells.
In vitro studies have revealed that mycosporine-like amino acids, including this compound, can promote the proliferation of human skin fibroblast cells. mdpi.combrieflands.com Fibroblasts are critical for maintaining the structural integrity of the skin and play a vital role in wound healing and tissue regeneration. The ability of this compound to stimulate fibroblast proliferation suggests its potential in applications related to skin health and repair. brieflands.com
Anti-Glycation Potential of this compound
Glycation is a non-enzymatic reaction between sugars and proteins or lipids that leads to the formation of advanced glycation end-products (AGEs). AGEs are implicated in the aging process and the pathogenesis of various age-related diseases. nih.gov
This compound has been identified as a potent inhibitor of AGE formation. colab.wsnih.gov In model systems, it has been shown to efficiently inhibit glycation-dependent protein cross-linking. nih.gov One study reported that mycosporine-2-glycine inhibited the glycation-dependent cross-linking of hen egg white lysozyme (B549824) (HEWL) with a half-maximal inhibitory concentration (IC50) of 1.6 mM. mdpi.com This inhibitory activity was found to be significantly greater than that of aminoguanidine (B1677879), a well-known inhibitor of the Maillard reaction, which is the chemical process that leads to AGE formation. nih.gov
The anti-glycation activity of this compound, along with other MAAs, is a significant finding, as the accumulation of AGEs is a critical factor in the aging process. aimspress.commdpi.com The ability of this compound to prevent the formation of these harmful compounds highlights another facet of its protective biological activities. nih.govmdpi.com
Table 3: Anti-Glycation Activity of this compound
| Model System | Parameter | IC50 Value | Comparison | Reference |
|---|---|---|---|---|
| Lysozyme Cross-linking | Glycation-dependent dimer formation | 1.6 mM | More potent than aminoguanidine (IC50 = 4.7 mM) | aimspress.com |
| Protein Cross-linking | Inhibition | Significantly greater than aminoguanidine | - | nih.gov |
Occurrence and Distribution in Nature
Prevalence in Cyanobacteria and Algae
Cyanobacteria are prolific producers of mycosporine glycine and other MAAs. texilajournal.comasm.org These compounds are crucial for their survival in high-light environments, such as the surface waters of oceans and lakes, and even in terrestrial habitats exposed to intense solar radiation. mdpi.comasm.org Various species of algae, including red and green algae, also accumulate this compound. asm.orgmdpi.com
Presence in Fungi and Marine Invertebrates
Mycosporines were first discovered in fungi, and this compound is produced by various fungal species. nih.govmdpi.com It is also found in a diverse range of marine invertebrates, including corals, sea anemones, and zoanthids. texilajournal.comnih.gov These animals often acquire MAAs through their diet or from symbiotic algae (zooxanthellae) living within their tissues. oup.comnih.gov
Biotechnological Production and Engineering of Mycosporine Glycine
Heterologous Biosynthesis of Mycosporine (B1203499) Glycine (B1666218) in Microbial Systems
Heterologous expression, the process of introducing genetic material from one organism into another, offers a robust and controllable method for producing mycosporine glycine. Microbial systems, particularly prokaryotes, are favored as hosts due to their rapid growth rates, well-established genetic tools, and scalability.
The biosynthesis of this compound from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate (S7P), is typically governed by a conserved set of genes. The core biosynthetic pathway involves the conversion of S7P to 4-deoxygadusol (4-DG), which is then ligated with glycine to form this compound. nih.govmdpi.com This process is catalyzed by three key enzymes, often encoded by the genes mysA, mysB, and mysC or their homologs. mdpi.com
Escherichia coli has been extensively used as a microbial factory for producing this compound. Researchers have successfully cloned and expressed the necessary biosynthetic gene clusters from various cyanobacteria, such as Nostoc punctiforme and Anabaena variabilis, into E. coli. mdpi.com For instance, the heterologous expression of the three contiguous genes mysA, mysB, and mysC from N. punctiforme in E. coli was sufficient to facilitate the synthesis of this compound. nih.gov This demonstrates that E. coli possesses the necessary primary metabolic precursors to fuel the pathway.
Synechococcus , a genus of cyanobacteria, has also been engineered for MAA production. In one study, the MAA biosynthetic genes from the halotolerant cyanobacterium Aphanothece halophytica were introduced into Synechococcus elongatus PCC 7942. nih.gov The transformed Synechococcus strain was capable of synthesizing mycosporine-2-glycine (B1260214), a derivative of this compound, indicating the successful expression and function of the heterologous pathway in this photosynthetic host. nih.gov The use of cyanobacterial hosts like Synechococcus is particularly advantageous as they can utilize CO2 and sunlight as carbon and energy sources, respectively, offering a potentially more sustainable production route. google.com
Table 1: Key Genes for Heterologous Biosynthesis of this compound
| Gene | Enzyme Function | Originating Organism (Example) | Product |
|---|---|---|---|
| mysA (or homolog) | 2-demethyl-4-deoxygadusol (DDG) synthase | Anabaena variabilis | DDG |
| mysB (or homolog) | O-methyltransferase | Anabaena variabilis | 4-deoxygadusol (4-DG) |
Once a heterologous production host is established, several strategies can be employed to optimize the biosynthetic pathway to increase the yield of this compound and ensure its specificity, preventing its conversion into other MAAs.
Enhancing Yield: A primary strategy for boosting production is to increase the intracellular pool of the initial precursor, sedoheptulose-7-phosphate (S7P). This can be achieved by:
Co-substrate Feeding: Utilizing alternative carbon sources that feed into the pentose phosphate pathway. For example, engineering yeast strains to co-utilize xylose with glucose has been shown to increase the S7P pool, thereby enhancing total MAA production. nih.gov
Genetic Engineering of Primary Metabolism: Overexpressing key enzymes within the pentose phosphate pathway, such as transaldolase, can direct more carbon flux towards S7P. Conversely, deleting genes of competing pathways can also redirect precursors to the desired biosynthetic route.
Improving Specificity: this compound is the direct precursor for a variety of other di-substituted MAAs. The conversion is typically catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme (e.g., MysE) or a D-Ala-D-Ala ligase homolog (e.g., MysD). nih.gov These enzymes often exhibit substrate promiscuity, attaching various amino acids like serine or threonine to the this compound core. nih.gov To accumulate this compound specifically, pathway engineering can be directed at:
Excluding Downstream Enzymes: Constructing a heterologous pathway that only includes the genes necessary for this compound synthesis (mysA, mysB, mysC) and omits the downstream genes (mysD or mysE) prevents its conversion into other MAAs.
Enzyme Selection: In cases where a mixture of MAAs is produced, choosing enzymes with higher specificity can be beneficial. For instance, MysE enzymes tend to be more specific for a single amino acid compared to MysD enzymes, which often produce a range of products. nih.gov
Strategies for Large-Scale Cultivation and Accumulation in Natural Producing Organisms
While heterologous production is a major focus, optimizing the cultivation of natural MAA-producing organisms, primarily cyanobacteria and microalgae, remains a viable strategy for large-scale production. Success hinges on controlling environmental and nutritional factors to maximize biomass and induce MAA accumulation.
Photobioreactors (PBRs): For large-scale cultivation, closed photobioreactors are often preferred over open pond systems as they allow for greater control over culture conditions and reduce the risk of contamination. nih.govnih.gov Various PBR designs, such as tubular or flat-panel reactors, are employed to optimize light distribution, gas transfer (CO2 supply and O2 removal), and mixing. nih.govnih.gov Effective PBR design is crucial for achieving the high cell densities required for economically feasible production. nih.gov
Optimization of Cultivation Parameters:
Light: Both the quantity and quality of light are critical. MAA biosynthesis is a well-known photoprotective response, and exposure to UV radiation is a potent inducer of the pathway. mdpi.comnih.gov
Nutrients: As nitrogen-rich compounds, MAA synthesis is highly dependent on nutrient availability, particularly nitrogen. researchgate.net Studies have shown that optimizing nitrate (B79036) and phosphate concentrations in the culture medium can have a positive effect on MAA production. researchgate.net
Salinity: Osmotic stress, induced by high salinity, has been identified as another significant factor that can stimulate MAA production. In the cyanobacterium Aphanothece halophytica, high-salinity conditions were a more potent inducer of mycosporine-2-glycine accumulation than UV-B stress. mdpi.com
Temperature and pH: Maintaining optimal temperature and pH for the specific organism is essential for robust growth and, consequently, for high volumetric productivity of MAAs.
Development of Sustainable Bioproduction Platforms for Research and Industrial Precursors
The development of sustainable bioproduction platforms is essential for making this compound and other MAAs commercially viable as research chemicals and industrial precursors for cosmetics and other applications. The high cost and low yield of extraction from natural sources necessitate a shift towards controlled and scalable bioprocesses. nih.gov
Metabolically Engineered Chassis: The long-term goal is to develop robust, genetically engineered microbial "chassis" (such as E. coli, Synechococcus, or even yeast) that are optimized for high-level production of this compound. These platforms would feature:
Stable integration of the biosynthetic pathway into the host genome.
Engineered primary metabolism to ensure a high flux of precursors.
Elimination of competing pathways and byproduct formation.
Robustness to industrial fermentation conditions.
Such platforms would provide a consistent and scalable supply of this compound, decoupling its production from the environmental and seasonal variabilities associated with harvesting natural producers and paving the way for its widespread use. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-deoxygadusol |
| Glycine |
| This compound |
| Mycosporine-2-glycine |
| Phycocyanin |
| Sedoheptulose-7-phosphate |
| Serine |
| Threonine |
Emerging Avenues and Future Directions in Mycosporine Glycine Research
Unraveling Complex Regulatory Networks Governing Mycosporine (B1203499) Glycine (B1666218) Biosynthesis and Accumulation
The biosynthesis of mycosporine glycine is a complex process influenced by various environmental factors. The core biosynthetic pathway involves the conversion of sedoheptulose-7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, into 4-deoxygadusol (4-DG). asm.orgmdpi.com Subsequently, the enzyme MysC, an ATP-grasp ligase, attaches a glycine molecule to 4-DG to form mycosporine-glycine. asm.orgsci-hub.se
Several factors have been identified that regulate the production and buildup of this compound and other MAAs:
UV Radiation: Exposure to UVB radiation has been shown to significantly enhance the biosynthesis of mycosporine-glycine in various organisms like the cyanobacterium Arthrospira sp. CU2556. texilajournal.com
Salinity: Salt stress is another key factor that can trigger the accumulation of MAAs. texilajournal.com In the halotolerant cyanobacterium Aphanothece halophytica, mycosporine-2-glycine (B1260214) accumulation was more significantly stimulated by high salinity than by UV-B radiation. nih.govasm.org Studies have shown that salts like NaCl, Na2SO4, KCl, and MgCl2 can induce MAA synthesis. texilajournal.com
Nutrient Availability: The availability of nutrients, particularly nitrogen, can influence MAA production. For instance, the addition of NH4Cl has been shown to have a major effect on the induction of shinorine (B1251615), a derivative of mycosporine-glycine. texilajournal.com
Temperature: Temperature shifts can also play a role. A cold shock from 30°C to 23°C was found to significantly increase the accumulation of mycosporine-2-glycine in Halothece sp. PCC7418. researchgate.net
Desiccation: Desiccation stress, often in combination with UV radiation, can lead to an increase in the total MAA content in some organisms. mdpi.com
Deepening Understanding of this compound Molecular Interactions and Signaling Pathways in Cellular Responses
This compound exhibits significant biological activities, primarily through its interactions at the molecular level and its influence on cellular signaling pathways. Its primary role is as a photoprotectant, absorbing harmful UV radiation and dissipating the energy as heat without generating reactive oxygen species (ROS). asm.orgmdpi.com
Beyond its direct UV-screening function, this compound is a potent antioxidant. wikipedia.org It effectively quenches singlet oxygen and hydroxyl radicals, protecting cells from oxidative damage. wikipedia.orgoup.com This antioxidant capability is crucial in mitigating the cellular damage caused by ROS generated during photosynthesis and other metabolic processes. wikipedia.org
Recent research has begun to uncover the specific signaling pathways modulated by this compound. In response to UVB-induced skin damage, mycosporine-glycine has been shown to activate the TGF-β/Smad and WNT/β-catenin signaling pathways, which are critical for skin repair. nih.gov Furthermore, mycosporine-glycine can inhibit the upregulation of the COX-2 gene, an important mediator of inflammation, in human keratinocyte cells (HaCaT) exposed to UV radiation. aimspress.com The Keap1-Nrf2 pathway, a primary defense mechanism against oxidative stress, is also a target. Mycosporine-glycine and its derivatives can act as activators of this pathway, leading to the upregulation of cytoprotective genes. mdpi.comsemanticscholar.org
Discovery and Characterization of Novel this compound Derivatives and Analogs
This compound serves as a precursor for a wide array of more complex MAAs. texilajournal.com These derivatives are formed by the attachment of a second amino acid or an amino alcohol to the mycosporine-glycine core. texilajournal.comaimspress.com This structural diversity leads to a range of UV absorption maxima, typically between 320 and 362 nm. texilajournal.com
Recent research has led to the discovery and characterization of several novel MAA derivatives:
Mycosporine-glycine-alanine: This novel MAA was discovered through the heterologous expression of a biosynthetic gene cluster from Actinosynnema mirum in Streptomyces avermitilis. It features an alanine (B10760859) molecule attached to the mycosporine-glycine core. nih.govnih.gov
Glycosylated MAAs: Researchers have identified unique glycosylated MAAs in cyanobacteria like Nostoc commune and Nostoc sphaericum. skums.ac.ir These derivatives have a sugar molecule attached, which can alter their properties.
Sulfated MAAs: In some marine organisms, such as corals, MAAs containing sulfate (B86663) esters have been found. skums.ac.ir
Bostrychines and Catenellines: A phytochemical survey of intertidal red algae led to the isolation of six new MAAs named bostrychines from Bostrychia scorpioides and two new MAAs named catenellines from Catenella caespitosa. mdpi.com
The ongoing exploration for novel MAAs is driven by the potential for discovering compounds with enhanced or unique photoprotective and antioxidant properties. mdpi.com
Application of Multi-omics Approaches (Genomics, Proteomics, Metabolomics) to this compound Biology
The integration of multi-omics approaches—genomics, proteomics, and metabolomics—is revolutionizing the study of this compound and other MAAs. scu.edu.au These high-throughput technologies provide a comprehensive view of the biological processes involved in MAA production and function.
Genomics: Genome mining has become a powerful tool for identifying the biosynthetic gene clusters (BGCs) responsible for MAA synthesis in various organisms. mdpi.comtsijournals.com By analyzing the genomic data of cyanobacteria and other microorganisms, researchers can pinpoint the genes encoding the enzymes of the MAA pathway. nih.gov This has led to the discovery of novel BGCs and a better understanding of the genetic diversity of MAA production. nih.gov
Proteomics: Proteomic analyses help to identify and quantify the proteins involved in MAA biosynthesis and its regulation. By comparing the proteomes of organisms under different conditions (e.g., with and without UV exposure), scientists can identify the key enzymes and regulatory proteins that are upregulated or downregulated. mdpi.com
Metabolomics: Metabolomic studies focus on the complete set of small-molecule metabolites, including this compound and its derivatives, within a cell or organism. mdpi.com This approach allows for the identification of novel MAAs and provides insights into the metabolic pathways affected by their presence. Untargeted analysis using techniques like HILIC-Orbitrap MS has been instrumental in discovering new MAA compounds. nih.gov
The combination of these omics technologies allows for a systems-level understanding of this compound biology, from the genes that code for its production to its ultimate functional roles in the cell. coesb.com.au
Investigation of this compound's Role in Inter- and Intraspecific Ecological Interactions
Beyond its intracellular functions, this compound and other MAAs play significant roles in the ecological interactions between organisms. mdpi.com These compounds can act as chemical signals, influencing the behavior and distribution of species within an ecosystem.
One of the most well-documented ecological roles of MAAs is as alarm cues. mdpi.com For example, certain MAAs released in the ink of sea hares act as a warning signal to other sea hares in the vicinity, causing them to exhibit avoidance behaviors. nih.gov These alarm cues are acquired by the sea hares through their diet of algae. nih.gov
MAAs are also involved in symbiotic relationships. In corals, for instance, the symbiotic dinoflagellates (zooxanthellae) produce MAAs that are then transferred to the coral host, providing photoprotection to both organisms. mdpi.com However, the diversity of MAAs in corals is often greater than in the cultured symbionts alone, suggesting that the coral host or associated bacteria may also contribute to MAA synthesis or modification. mdpi.com
Furthermore, the release of MAAs into the environment can influence the broader marine community. As potent antioxidants, they can help mitigate oxidative stress for other organisms in their vicinity. oup.com The study of these ecological interactions is a growing area of research, highlighting the multifaceted importance of this compound and its derivatives in marine ecosystems.
Q & A
Q. What are the primary enzymatic pathways involved in mycosporine glycine biosynthesis, and how can they be experimentally validated?
this compound biosynthesis involves ATP-grasp and NRPS-like enzymes. The ATP-grasp enzyme (e.g., Ava_3856 in A. variabilis) catalyzes the condensation of 4-deoxygadusol and glycine, requiring ATP and Mg²⁺ cofactors. Experimental validation includes heterologous expression in E. coli followed by HPLC assays to confirm product formation . Kinetic analysis using isotopic labeling (e.g., ¹⁸O-glycine) with LC-MS can distinguish phosphorylation mechanisms of 4-deoxygadusol versus glycine .
Q. What methodologies are recommended for detecting and quantifying this compound in cyanobacterial samples?
Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is optimal for detection and quantification. Parameters include reverse-phase columns (C18), mobile phases with acid modifiers (e.g., 0.1% formic acid), and electrospray ionization (ESI) in positive mode. Raw data should include chromatograms, mass spectra, and metabolite quantification tables .
Q. How does this compound contribute to photoprotection, and what experimental models validate its UV-absorbing properties?
this compound absorbs UV radiation (λmax ~310 nm) via π-π* and n-π* electronic transitions. Time-dependent density functional theory (TD-DFT) simulations align with experimental UV-Vis spectra, showing energy dissipation through conical intersections (S2/S1) after light absorption. In vitro assays using purified compounds under controlled UV exposure validate photostability and absorption profiles .
Advanced Research Questions
Q. How can contradictory data regarding the shikimate pathway's role in this compound biosynthesis be resolved?
Early studies hypothesized shikimate pathway involvement, but heterologous expression of Ava_3856 confirmed 4-deoxygadusol as the precursor, bypassing shikimate intermediates. To address contradictions, use isotopic tracing (e.g., ¹³C-labeled shikimate) in mutant cyanobacteria lacking ATP-grasp enzymes. LC-MS/MS analysis of intermediates can clarify pathway divergence .
Q. What computational strategies are effective for modeling the photodynamic behavior of this compound?
Quantum mechanical/molecular mechanical (QM/MM) simulations are ideal for studying excited-state dynamics. Key steps include optimizing ground-state geometries with DFT (e.g., B3LYP/6-31G*), followed by TD-DFT to map potential energy surfaces (PES). Compare results with transient absorption spectroscopy data to validate energy dissipation pathways .
Q. What experimental designs are suitable for investigating the pharmacological potential of this compound as a SARS-CoV-2 ACE2 inhibitor?
Molecular docking (AutoDock/Vina) with ACE2’s catalytic domain identifies binding affinities. Validate top hits (e.g., mycosporine-glycine-valine) using surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff). In vitro ACE2 inhibition assays (fluorometric) and cytotoxicity profiling (MTT assays) in human cell lines (e.g., HEK293T) are critical. Prioritize compounds with drug-likeness scores >0.8 (SwissADME) and low toxicity (ProTox-II) .
Q. How do environmental stressors (e.g., salinity, nitrate availability) influence this compound production in halotolerant cyanobacteria?
Controlled chemostat experiments under varying NaCl (0.1–2.0 M) and nitrate (0.5–10 mM) conditions can quantify stress responses. Use qRT-PCR to measure gene expression (e.g., Ava_3856) and correlate with LC-MS-based metabolite levels. Multivariate ANOVA identifies significant interactions between stressors and biosynthesis rates .
Methodological Guidance
Q. What are the best practices for ensuring reproducibility in this compound synthesis studies?
- Enzyme Purification : Use affinity chromatography (His-tag) for ATP-grasp/NRPS-like enzymes, verifying purity via SDS-PAGE (>95%).
- Reaction Conditions : Standardize ATP (2 mM), Mg²⁺ (5 mM), and glycine (10 mM) concentrations. Include negative controls (heat-inactivated enzymes).
- Data Reporting : Provide raw LC-MS spectra, retention times, and fragmentation patterns in supplementary materials .
Q. How should researchers address discrepancies in UV absorption maxima reported for this compound?
Calibrate UV-Vis spectrometers using holmium oxide standards. Account for solvent effects (e.g., λmax shifts in methanol vs. water). Compare data with reference spectra from authenticated standards, ideally synthesized in-house or obtained via peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
